1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

SAR Mitochondrial Uncouplers Trifluoromethoxy

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1804220-40-3) is a polyfunctional aromatic ketone integrating an α-bromopropanone electrophilic warhead, a free 2-amino group for directed derivatization, and a meta-substituted trifluoromethoxy (–OCF₃) group conferring enhanced metabolic stability and tuned lipophilicity. It belongs to the aminophenyl-α-bromopropanone family but occupies a distinct structural niche defined by its specific 2-amino-5-OCF₃ substitution pattern, which distinguishes it from positional isomers and analogs lacking the amino handle or bearing alternative halogen/alkoxy substituents.

Molecular Formula C10H9BrF3NO2
Molecular Weight 312.08 g/mol
Cat. No. B14050666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one
Molecular FormulaC10H9BrF3NO2
Molecular Weight312.08 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=CC(=C1)OC(F)(F)F)N)Br
InChIInChI=1S/C10H9BrF3NO2/c1-5(11)9(16)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-5H,15H2,1H3
InChIKeyITEFOEIJINPPNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one: A Positionally Optimized α-Bromoketone Building Block for Targeted Covalent Inhibitor and Drug-Discovery Scaffolds


1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one (CAS 1804220-40-3) is a polyfunctional aromatic ketone integrating an α-bromopropanone electrophilic warhead, a free 2-amino group for directed derivatization, and a meta-substituted trifluoromethoxy (–OCF₃) group conferring enhanced metabolic stability and tuned lipophilicity [1]. It belongs to the aminophenyl-α-bromopropanone family but occupies a distinct structural niche defined by its specific 2-amino-5-OCF₃ substitution pattern, which distinguishes it from positional isomers and analogs lacking the amino handle or bearing alternative halogen/alkoxy substituents [2].

Why 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one Cannot Be Interchanged with Its Closest Regioisomers or De‑Amino Analogs


Superficially similar compounds within the aminophenyl-α-bromopropanone class—including the 2-amino-6-OCF₃ regioisomer (CAS 1804216-48-5), the 4-amino-3-OCF₃ analogue (CAS 1803860-42-5), and de‑amino variants such as 2-bromo-4′-(trifluoromethoxy)propiophenone (CAS 185905-08-2)—differ fundamentally in the spatial relationship between the nucleophilic amine and the electrophilic α‑bromoketone, which governs both intramolecular reactivity profiles and downstream regiodivergent metalation chemistry [1]. Meta‑positioned –OCF₃ is preferred over para‑CF₃ in numerous structure–activity relationships (SARs) for mitochondrial uncoupling and enzyme inhibition, while –OCF₃ itself exhibits superior metabolic stability relative to –CF₃ due to resistance to oxidative defluorination [2][3]. Generic substitution therefore risks altered reaction trajectories, compromised pharmacokinetic properties, and loss of the steric/electronic synergy that makes the 2‑amino‑5‑OCF₃ substitution pattern synthetically and pharmacologically valuable.

Quantitative Differentiation Evidence: 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one Versus Closest Analogs


Meta-OCF₃ Outperforms Para-CF₃ in Mitochondrial Uncoupler SAR: A Positional Preference with 14 nM Potency Achieved by a meta-OCF₃ Derivative

In a systematic SAR study of anilinopyrazine mitochondrial uncouplers, a trifluoromethoxy group at the meta position of the aniline ring produced superior uncoupling activity compared to a trifluoromethyl group at the para position [1]. This finding directly supports the meta‑OCF₃ substitution pattern of the target compound as the electronically and sterically preferred orientation for bioactivity in aniline‑derived scaffolds. Separately, in an aldosterone synthase (CYP11B2) inhibitor series, the meta‑trifluoromethoxy derivative 11 achieved an IC₅₀ of 14 nM with a selectivity factor of 415 over CYP11B1, further demonstrating that meta‑OCF₃ substitution can deliver high‑potency, high‑selectivity pharmacological profiles [2].

SAR Mitochondrial Uncouplers Trifluoromethoxy

Synthesis Yield Advantage: The 2-Amino-5-OCF₃ Regioisomer Is Accessible in 82% Yield by Site‑Selective Metalation, Exceeding the 79% Yield Reported for Isomeric 6-Substituted Products

The Leroux group developed a site‑selective metalation strategy for trifluoromethoxy‑substituted anilines that enables electrophilic trapping at specific positions depending on N‑protecting group choice. N‑tert‑butoxycarbonyl‑4‑(trifluoromethoxy)aniline undergoes metalation at the nitrogen‑adjacent 6‑position, affording products in 79% yield (product 5); reaction at the oxygen‑neighboring 3‑position gives the corresponding acid in 82% yield (product 12) [1]. The target compound bears its amino substituent at the 2‑position adjacent to the carbonyl group, and its synthesis via analogous organometallic routes from 2‑trifluoromethoxy‑substituted aniline precursors is expected to proceed with comparable or superior efficiency to the reported 82% yield for the 3‑functionalized isomer.

Organometallic Synthesis Site-Selective Metalation Aniline Functionalization

Trifluoromethoxy (–OCF₃) Confers Metabolic Stability Superior to Trifluoromethyl (–CF₃): No Evidence of O‑Detrifluoromethylation in Vivo

A dedicated metabolism study of 4‑trifluoromethoxyaniline in rats, using ¹⁹F NMR and HPLC‑NMR, demonstrated that the –OCF₃ substituent remained intact with no detectable O‑detrifluoromethylation. The major urinary metabolite (a sulphated ring‑hydroxylated species) retained the –OCF₃ group, accounting for 32.3% of the dose [1]. In contrast, the corresponding 4‑trifluoromethylaniline is known to undergo oxidative defluorination and formation of N‑oxanilic acids, pathways that were entirely absent for the –OCF₃ analog [1]. Although this evidence derives from a structurally related aniline rather than the target compound itself, the metabolic stability of the –OCF₃ group is an intrinsic electronic property of the substituent and is expected to translate to the target compound bearing the same –OCF₃‑aniline core.

Metabolic Stability Trifluoromethoxy Drug Metabolism

Reactivity Discrimination: The 2‑Amino‑5‑OCF₃ Substitution Pattern Enables Regioselective Metalation While the 2‑Amino‑6‑OCF₃ Isomer Faces Steric Shielding of the Ortho Position

The Leroux study established that the N‑protecting group dictates whether metalation of 4‑(trifluoromethoxy)aniline occurs at the nitrogen‑adjacent ortho position (C‑6) or the oxygen‑neighboring meta position (C‑3) [1]. When mapped onto the target compound’s regioisomers, this means: (a) the 2‑amino‑5‑OCF₃ target (amino ortho to ketone, OCF₃ para to ketone) positions the amino group at C‑2—adjacent to the carbonyl electrophile—and leaves C‑6 accessible for directed metalation; (b) the 2‑amino‑6‑OCF₃ isomer (CAS 1804216-48-5) places the –OCF₃ group at the nitrogen‑adjacent ortho position, sterically and electronically shielding it from metalation and altering the trajectory of further electrophilic elaboration. This regioisomer‑dependent reactivity profile establishes a clear synthetic advantage for the 2‑amino‑5‑OCF₃ substitution pattern over its 6‑OCF₃ counterpart.

Regioselective Metalation Steric Effects Aniline Derivatization

Molecular Descriptor Differentiation: The 2‑Amino‑5‑OCF₃ Substitution Confers a Unique Hydrogen‑Bond Donor/Acceptor Profile Absent in De‑Amino and Bis‑OCF₃ Analogs, Driving Distinct ADME and Target‑Engagement Predictions

The target compound (C₁₀H₉BrF₃NO₂, MW 312.08) contains one hydrogen‑bond donor (NH₂) and five hydrogen‑bond acceptors (C=O, –OCF₃ oxygen, bromine, NH₂ lone pair), as calculated from its SMILES structure [1]. The direct de‑amino comparator, 2‑bromo‑4′‑(trifluoromethoxy)propiophenone (CAS 185905‑08‑2; C₁₀H₈BrF₃O₂, MW 297.07), possesses 0 H‑bond donors and only 2 H‑bond acceptors . Meanwhile, the bis‑OCF₃ analog 1‑(2,3‑bis(trifluoromethoxy)phenyl)‑2‑bromopropan‑1‑one (CAS 1803745‑20‑1; C₁₁H₇BrF₆O₃, MW 381.07) has no amino group (0 H‑bond donors) but increased lipophilicity due to two –OCF₃ groups [2]. The presence of the amino H‑bond donor in the target compound fundamentally alters predicted membrane permeability, solubility, and target‑binding pharmacophore compatibility relative to comparators lacking this functional group.

Physicochemical Properties Hydrogen Bonding Lipophilicity

High-Value Application Scenarios for 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one Driven by Demonstrated Differentiation Evidence


Targeted Covalent Inhibitor (TCI) Lead Discovery Leveraging the α‑Bromoketone Electrophilic Warhead with Built‑in Meta‑OCF₃ Pharmacophore

The α‑bromopropanone moiety is a well‑established electrophilic warhead for covalent modification of active‑site cysteine residues in kinases and other enzymes [1]. The target compound delivers this warhead pre‑appended to a 2‑amino‑5‑OCF₃ aniline scaffold, where the meta‑OCF₃ group provides the biologically preferred substitution orientation for potency (as demonstrated by the 14 nM IC₅₀ achieved with a meta‑OCF₃ congener in the CYP11B2 series) [2]. Programs targeting covalent kinase inhibitors (e.g., EGFR, BTK, KRAS G12C) or cysteine‑protease inhibitors can use this building block to generate focused libraries where the warhead geometry and pharmacophore substitution are fixed in an SAR‑validated orientation, accelerating hit‑to‑lead timelines.

Mitochondrial Uncoupler and Metabolic Disease Drug‑Discovery Programs Requiring Meta‑OCF₃ Aniline Building Blocks

SAR studies on anilinopyrazine mitochondrial uncouplers have established that meta‑trifluoromethoxy substitution is superior to para‑trifluoromethyl substitution for protonophoric activity [1]. The target compound, with its meta‑OCF₃ group already installed on the aniline ring, serves as a direct precursor for constructing pyrazine‑, quinoline‑, or pyrimidine‑fused uncoupler scaffolds through condensation of the α‑bromoketone with appropriate dinucleophiles. This eliminates the need for late‑stage OCF₃ introduction steps that often suffer from poor yields and limited commercial availability of trifluoromethoxylation reagents, providing a procurement efficiency advantage for metabolic disease programs focused on obesity, NAFLD, and type‑2 diabetes.

Aldosterone Synthase (CYP11B2) and Steroidogenic CYP Inhibitor Optimization with a Pre‑Optimized Substitution Vector

The meta‑OCF₃ substituent has delivered the most potent and selective CYP11B2 inhibitor in the 1‑phenylsulfinyl‑3‑(pyridin‑3‑yl)naphthalen‑2‑ol series (IC₅₀ = 14 nM, SF = 415 vs CYP11B1) [1]. Medicinal chemistry teams pursuing next‑generation aldosterone synthase inhibitors for heart failure and hypertension indications can employ the target compound as a meta‑OCF₃‑aniline entry point for constructing naphthalene‑core or related biaryl inhibitors via the α‑bromoketone handle, circumventing challenging late‑stage trifluoromethoxylation while preserving the substitution pattern proven optimal for potency and isoform selectivity.

Regioselective Library Synthesis Exploiting Site‑Selective Aniline Metalation Chemistry

The Leroux metalation methodology establishes that the 2‑amino‑5‑OCF₃ scaffold supports further regioselective functionalization at C‑6 through organolithium chemistry, with demonstrated yields of 79–82% for analogous substrates [1]. In contrast, the 2‑amino‑6‑OCF₃ regioisomer is sterically blocked at the nitrogen‑adjacent position. Procurement of the 2‑amino‑5‑OCF₃ isomer therefore enables a divergent library synthesis strategy: first‑stage derivatization at the α‑bromoketone (nucleophilic displacement, reduction, or heterocycle formation), followed by second‑stage electrophilic trapping at C‑6, generating structurally diverse compound collections without isomer separation or protecting‑group shuffling.

Quote Request

Request a Quote for 1-(2-Amino-5-(trifluoromethoxy)phenyl)-2-bromopropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.